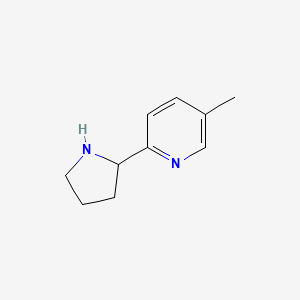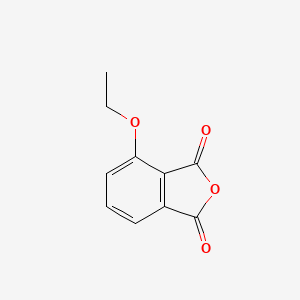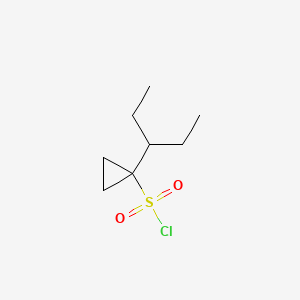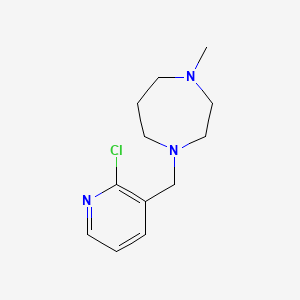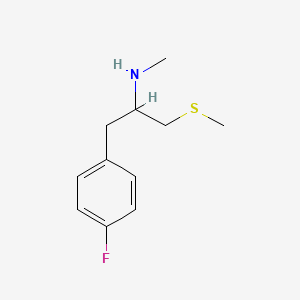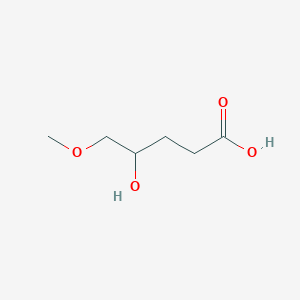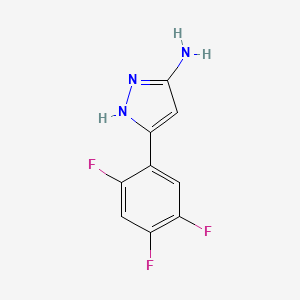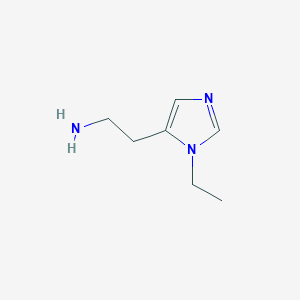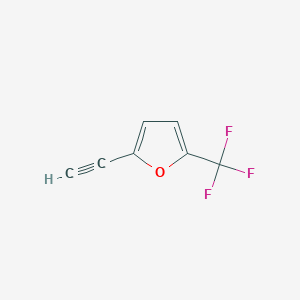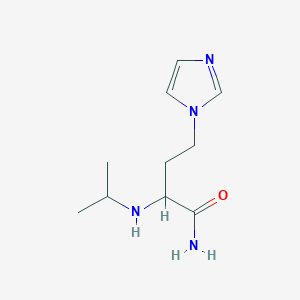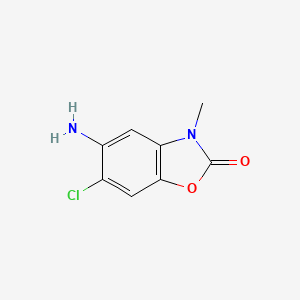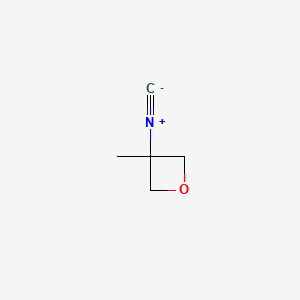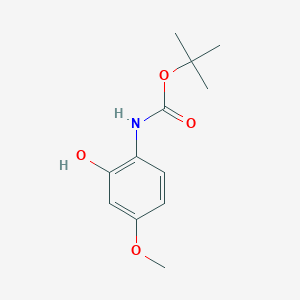
(2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-hydroxy-4-methoxyphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields due to their versatile chemical properties. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a hydroxy group, and a methoxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-4-methoxyphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-4-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-hydroxy-4-methoxyphenyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products, especially under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-hydroxy-4-methoxyphenyl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it a valuable tool in peptide synthesis and other complex organic transformations .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with specific enzymes, providing insights into their function and regulation .
Medicine: The compound has potential applications in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug. The carbamate group can be hydrolyzed in vivo to release the active amine, making it a useful strategy for drug delivery .
Industry: In the industrial sector, tert-butyl N-(2-hydroxy-4-methoxyphenyl)carbamate is used in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a versatile building block for the production of high-performance materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydroxy-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The carbamate group can be hydrolyzed by esterases or other enzymes, releasing the active amine, which can then exert its biological effects .
Comparison with Similar Compounds
- tert-Butyl N-(2-hydroxy-3-(4-methoxyphenyl)methoxypropyl)carbamate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: tert-Butyl N-(2-hydroxy-4-methoxyphenyl)carbamate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can participate in various chemical interactions.
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxy-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-9-6-5-8(16-4)7-10(9)14/h5-7,14H,1-4H3,(H,13,15) |
InChI Key |
DAROFTAMIVASBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


